molecular formula C23H19ClN4O4 B11417341 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide

2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B11417341
M. Wt: 450.9 g/mol
InChI Key: RVPGMPJVNOEKRE-UHFFFAOYSA-N
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Description

2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a methoxyphenyl group in its structure suggests that it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and a suitable diketone, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Methoxyphenyl Group: This step involves the acylation of the intermediate product with 2-methoxyphenylacetic acid or its derivatives, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrido[2,3-d]pyrimidine core, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit activity against various biological targets due to its structural features. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound’s potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial activities. Its ability to interact with specific biological pathways makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and methoxyphenyl groups may enhance its binding affinity and specificity. The compound could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    2-{3-[(4-bromophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide: Similar structure but with a methylphenyl group instead of a chlorophenyl group.

Uniqueness

The presence of the chlorophenyl group in 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide may confer unique biological activities and chemical reactivity compared to its analogs. This uniqueness can be attributed to the electronic and steric effects of the chlorine atom, which can influence the compound’s interaction with biological targets and its behavior in chemical reactions.

Properties

Molecular Formula

C23H19ClN4O4

Molecular Weight

450.9 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C23H19ClN4O4/c1-32-19-7-3-2-6-18(19)26-20(29)14-27-21-17(5-4-12-25-21)22(30)28(23(27)31)13-15-8-10-16(24)11-9-15/h2-12H,13-14H2,1H3,(H,26,29)

InChI Key

RVPGMPJVNOEKRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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